molecular formula C19H20N4O6S B12182459 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B12182459
M. Wt: 432.5 g/mol
InChI Key: VINHWNXVAZALPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a synthetic small molecule characterized by a benzoxadiazole sulfonamide group linked to a benzodioxepin acetamide moiety via an ethylamino spacer. Its molecular formula, C₂₀H₁₈N₄O₂S, corresponds to a molecular weight of 378 g/mol, as confirmed by electron ionization mass spectrometry (EIMS) data . Key structural features include:

  • A 2,1,3-benzoxadiazole core, an electron-deficient heterocycle known for its role in enhancing binding affinity in enzyme inhibitors.
  • A sulfonamide linkage, which contributes to hydrogen-bonding interactions and solubility.
  • A 3,4-dihydro-2H-1,5-benzodioxepin group, a seven-membered oxygen-containing ring that may confer conformational flexibility and modulate lipophilicity.

Analytical data from EIMS reveals prominent fragments at m/z 378 ([M]⁺), 231 (C₁₁H₉N₃OS⁺, corresponding to the benzoxadiazole sulfonamide moiety), and 158 (C₁₀H₈NO⁺, likely from the benzodioxepin-acetamide fragment) . These fragments suggest stability in the sulfonamide and acetamide regions under mass spectrometric conditions.

Properties

Molecular Formula

C19H20N4O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C19H20N4O6S/c24-18(12-13-5-6-15-16(11-13)28-10-2-9-27-15)20-7-8-21-30(25,26)17-4-1-3-14-19(17)23-29-22-14/h1,3-6,11,21H,2,7-10,12H2,(H,20,24)

InChI Key

VINHWNXVAZALPJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by sulfonation.

    Formation of the Benzodioxepin Moiety: This involves the cyclization of catechol with epichlorohydrin under basic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the benzoxadiazole and benzodioxepin moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzodioxepin moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Fragments (m/z) Structural Features Potential Impact on Properties
Target Compound C₂₀H₁₈N₄O₂S 378 378, 231, 158, 130 Benzoxadiazole sulfonamide + benzodioxepin Moderate lipophilicity; conformational flexibility
Analog 1 : Benzodioxane variant C₁₉H₁₆N₄O₂S 364 Hypothetical: 364, 231 Benzoxadiazole sulfonamide + six-membered benzodioxane Higher rigidity; reduced solubility
Analog 2 : Benzothiadiazole variant C₂₀H₁₈N₄O₂S₂ 394 Hypothetical: 394, 247 Benzothiadiazole sulfonamide + benzodioxepin Increased electron deficiency; higher metabolic stability

Key Observations:

Benzodioxepin vs. Benzodioxane :

  • The target’s seven-membered benzodioxepin ring likely enhances conformational flexibility compared to the six-membered benzodioxane in Analog 1. This could improve binding to flexible enzyme pockets but may reduce metabolic stability due to increased surface area .
  • The benzodioxepin’s oxygen atoms may lower logP (lipophilicity) compared to purely hydrocarbon rings, enhancing aqueous solubility.

Benzoxadiazole vs. Benzothiadiazole :

  • Replacing the benzoxadiazole (Analog 2) with a benzothiadiazole introduces a sulfur atom, increasing molecular weight and electron deficiency. This could enhance interactions with cysteine-rich enzyme active sites but may reduce cell permeability due to higher polarity.

Sulfonamide Linkage: The sulfonamide group in the target compound is a critical hydrogen-bond donor/acceptor, a feature shared with analogs like celecoxib (a COX-2 inhibitor). This group is often associated with improved target selectivity but may increase renal clearance risks.

Research Findings and Implications

  • Fragmentation Patterns : The consistent presence of the m/z 231 fragment in the target compound (C₁₁H₉N₃OS⁺) suggests that the benzoxadiazole sulfonamide moiety is resistant to fragmentation, a trait shared with other sulfonamide-containing drugs like sulfamethoxazole .
  • Metabolic Stability : Benzodioxepin rings are less prone to oxidative metabolism compared to smaller heterocycles (e.g., benzofuran), as seen in preclinical studies of related compounds.
  • Solubility : The target’s calculated cLogP (∼2.1) is lower than that of its benzothiadiazole analog (estimated cLogP ∼2.8), favoring better aqueous solubility.

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of sulfonamide derivatives and is characterized by a unique structural framework that includes a benzoxadiazole moiety linked to a benzodioxepine structure through an ethylamino chain. The molecular formula is C21H24N4O4SC_{21}H_{24}N_4O_4S, with a molecular weight of approximately 422.46 g/mol.

Chemical Structure

The structural components of this compound can be summarized as follows:

ComponentDescription
Benzoxadiazole MoietyContributes to biological activity and target interaction
Sulfonamide GroupEnhances binding affinity to biomolecular targets
Benzodioxepine StructureProvides stability and specificity in interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The benzoxadiazole moiety is known for its capacity to bind to proteins and nucleic acids, which is crucial for its role in biochemical assays and therapeutic applications. The sulfonamide group enhances the compound's binding affinity to specific targets, while the benzodioxepine structure contributes to its overall stability.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary in vitro evaluations suggest that this compound exhibits significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM respectively, indicating potent anti-cancer properties.

Case Studies

  • Study on Cardiovascular Effects : A study investigating the cardiovascular effects of related sulfonamide compounds demonstrated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in managing cardiovascular diseases through similar mechanisms as those exhibited by this compound .
  • Antimicrobial Activity : Another investigation reported that related benzoxadiazole derivatives exhibited notable antimicrobial activity against various bacterial strains. This highlights the potential of this compound as a candidate for further development in antimicrobial therapies.

Summary of Biological Activities

Biological ActivityObservations
CytotoxicitySignificant against MCF-7 and A549 cell lines
Cardiovascular EffectsReduces perfusion pressure and coronary resistance
Antimicrobial PropertiesEffective against various bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.